
8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used to treat gout and hyperuricemia. Allopurinol has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
科学的研究の応用
Serotonin Receptor Affinity and Psychotropic Activity
A study by Chłoń-Rzepa et al. (2013) investigated a series of 8-aminoalkyl derivatives of purine-2,6-dione, including compounds with allyl substituents, for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research identified compounds displaying anxiolytic and antidepressant properties, highlighting the therapeutic potential of these derivatives in treating psychiatric disorders. Specifically, certain derivatives exhibited antidepressant-like effects and anxiolytic-like activity, pointing towards the benefit of mixed 5-HT receptor ligands over specific receptor-targeted agents. This study opens avenues for designing new ligands with enhanced psychotropic effects by modifying the allyl substituent in the purine-2,6-dione structure (Chłoń-Rzepa et al., 2013).
Photochemistry in Synthesis of Derivatives
Research conducted by Han et al. (2008) explored the synthesis of novel derivatives of pentoxifylline, including 1-allyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, through photolysis. This work demonstrates the versatility of photochemical reactions in generating new compounds that could potentially offer unique biological properties or serve as intermediates in the synthesis of pharmacologically relevant molecules (Han, Bonnet, & Van Der Westhuizen, 2008).
Unusual Reactions in Synthetic Chemistry
The study by Khaliullin et al. (2020) described an unexpected reaction pathway during the synthesis of 8-bromo-substituted purine-2,6-diones, leading to 8-dimethylamino derivatives. This finding is significant for synthetic chemistry, illustrating how variations in reaction conditions can result in the formation of unexpected products, potentially with novel biological activities (Khaliullin & Shabalina, 2020).
特性
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)19(5)15(22)18(12)4/h6,10H,1,7-9H2,2-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCLIZZHAAXPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

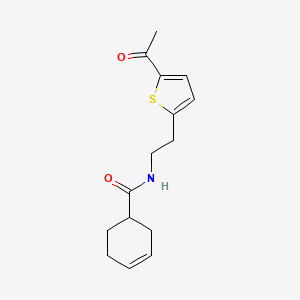
![5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2798779.png)
![2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798781.png)
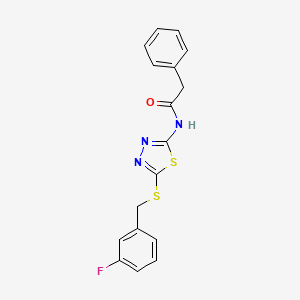
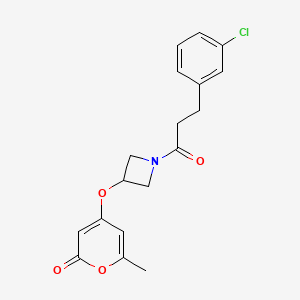
![(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B2798789.png)
![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)
![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2798792.png)
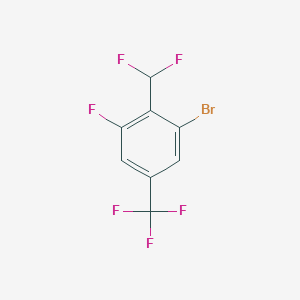
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798797.png)
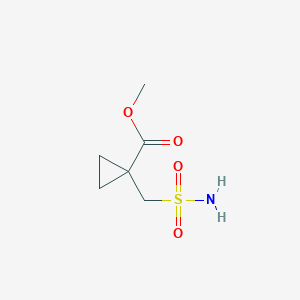
![3-(2-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2798799.png)
